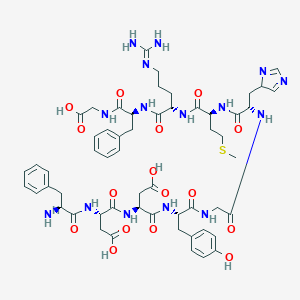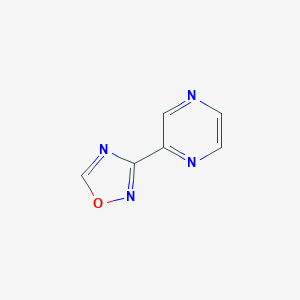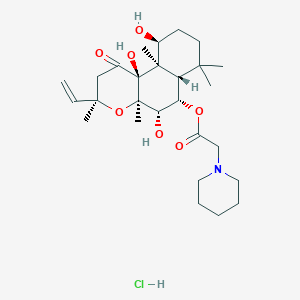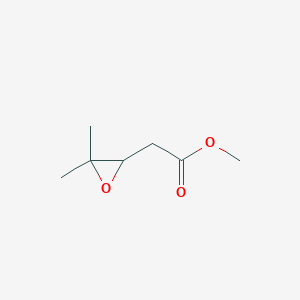
Drosulfakinin 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Drosulfakinin 1 (DSK1) is a neuropeptide found in insects, particularly in the fruit fly Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to regulate various physiological processes such as feeding, digestion, and locomotion. DSK1 has been the subject of extensive research due to its potential applications in the field of neuroscience and drug discovery.
作用机制
Drosulfakinin 1 exerts its physiological effects by binding to specific receptors on the surface of target cells. The Drosulfakinin 1 receptor is a G protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon binding to Drosulfakinin 1. These pathways can lead to changes in ion channel activity, gene expression, and cellular metabolism.
生化和生理效应
Drosulfakinin 1 has been shown to regulate various physiological processes in insects. It has been implicated in the regulation of feeding behavior, where it acts as a satiety signal to inhibit food intake. Moreover, Drosulfakinin 1 has been shown to regulate circadian rhythms, where it acts as a synchronizing signal to entrain the biological clock. Additionally, Drosulfakinin 1 has been implicated in the modulation of stress responses, where it acts as a stress hormone to promote survival in adverse conditions.
实验室实验的优点和局限性
Drosulfakinin 1 has several advantages as a research tool. It is a highly conserved neuropeptide that is present in a wide range of insect species, making it a useful model for comparative studies. Moreover, Drosulfakinin 1 is relatively easy to synthesize and purify using standard peptide chemistry techniques. However, there are also some limitations to using Drosulfakinin 1 in lab experiments. For example, its effects may be species-specific and may not translate to other organisms. Additionally, Drosulfakinin 1 may have pleiotropic effects, meaning that it can regulate multiple physiological processes simultaneously, making it difficult to tease apart its specific effects.
未来方向
There are several future directions for research on Drosulfakinin 1. One area of interest is the role of Drosulfakinin 1 in nociception and pain perception. Understanding the mechanisms by which Drosulfakinin 1 regulates nociception could have implications for the development of novel pain therapies. Another area of interest is the regulation of feeding behavior by Drosulfakinin 1. Investigating the neural circuits and signaling pathways involved in Drosulfakinin 1-mediated satiety could lead to the development of new strategies for appetite control. Finally, there is potential for the development of Drosulfakinin 1-based insecticides, as targeting the Drosulfakinin 1 receptor could disrupt key physiological processes in pest insects.
合成方法
Drosulfakinin 1 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学研究应用
Drosulfakinin 1 has been used extensively in scientific research to investigate its mechanism of action and physiological effects. It has been shown to regulate feeding behavior, circadian rhythms, and stress responses in insects. Moreover, Drosulfakinin 1 has been implicated in the modulation of nociception, the perception of pain, in fruit flies.
属性
CAS 编号 |
117457-90-6 |
|---|---|
产品名称 |
Drosulfakinin 1 |
分子式 |
C56H73N15O16S |
分子量 |
1244.3 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
FMKJGDDKLFOKKG-UJIYZKTISA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
规范 SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
序列 |
FDDYGXMRFG |
同义词 |
callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)








![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
